molecular formula C25H34ClN3O9 B14776332 Lenalidomide-acetamido-O-PEG4-C2-Cl

Lenalidomide-acetamido-O-PEG4-C2-Cl

Cat. No.: B14776332
M. Wt: 556.0 g/mol
InChI Key: GEKULAYLJNNUKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lenalidomide-acetamido-O-PEG4-C2-Cl is a heterobifunctional degrader building block designed for targeted protein degradation (PROTACs). It consists of three key components:

  • E3 ligase ligand: Lenalidomide, which recruits the CRBN E3 ubiquitin ligase.
  • Linker: A polyethylene glycol (PEG4) chain conjugated to an acetamido group and a C2 spacer.
  • Functional group: A terminal chloride (-Cl) for covalent conjugation to target protein ligands via nucleophilic substitution (e.g., with amines or thiols).

Properties

Molecular Formula

C25H34ClN3O9

Molecular Weight

556.0 g/mol

IUPAC Name

2-[2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide

InChI

InChI=1S/C25H34ClN3O9/c26-6-7-34-8-9-35-10-11-36-12-13-37-14-15-38-17-23(31)27-20-3-1-2-18-19(20)16-29(25(18)33)21-4-5-22(30)28-24(21)32/h1-3,21H,4-17H2,(H,27,31)(H,28,30,32)

InChI Key

GEKULAYLJNNUKF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCOCCOCCOCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-acetamido-O-PEG4-C2-Cl typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-acetamido-O-PEG4-C2-Cl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further explored for their therapeutic potential .

Scientific Research Applications

Lenalidomide-acetamido-O-PEG4-C2-Cl has a wide range of scientific research applications:

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Lenalidomide-acetamido-O-PEG4-C2-Cl with structurally related compounds:

Compound Name PEG Length Functional Group Molecular Formula Molecular Weight Key Applications Stability & Storage
Lenalidomide-acetamido-O-PEG5-C2-Cl PEG5 Chloride (-Cl) C27H38ClN3O10 600.06 PROTAC linker for protein degradation Refrigerated, 12-month shelf life
Lenalidomide-acetamido-O-PEG3-C2-azide PEG3 Azide (-N3) C23H30N6O8 518.53 Click chemistry conjugation Refrigerated, 12-month shelf life
Thalidomide-O-amido-C2-NH2 HCl C2 (no PEG) Amine (-NH2·HCl) Not provided Not provided Protein degradation research -20°C, desiccated
Lenalidomide-propargyl-C2-NH2 HCl C2 (no PEG) Propargyl (-C≡CH) Not provided Not provided Conjugation via click chemistry Not specified
Key Observations:

PEG5: Higher molecular weight (600.06 vs. 518.53 for PEG3) increases solubility but may reduce membrane permeability . PEG3: Shorter linker enhances cell penetration but may limit solubility in aqueous systems.

Functional Groups :

  • Chloride (-Cl) : Enables nucleophilic substitution reactions, ideal for stable bond formation with thiols or amines.
  • Azide (-N3) : Facilitates click chemistry (e.g., with alkynes) for rapid conjugation .
  • Amine (-NH2) : Used for amide bond formation; HCl salt improves stability .

Stability: PEG5 and PEG3 variants require refrigeration (2–8°C) with a 12-month shelf life, while non-PEGylated analogs (e.g., Thalidomide derivatives) need stricter storage (-20°C) .

Performance in Protein Degradation

  • PEG4 vs. PEG5 : Longer PEG chains (PEG5) may improve solubility but reduce proteasome engagement efficiency due to increased steric hindrance. PEG4 offers a compromise between solubility and target binding .
  • PEG4 vs. PEG3 : Shorter linkers (PEG3) enhance cell permeability but may limit solubility, requiring formulation optimization .
  • Chloride vs. Azide : Chloride-terminated compounds form stable covalent bonds, whereas azides enable modular conjugation but require additional reaction steps .

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